N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide
Overview
Description
N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzylphenoxy group, a naphthylsulfonyl group, and a prolinamide moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzylphenoxy Intermediate: This step involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide to form benzylphenol.
Attachment of the Naphthylsulfonyl Group: The benzylphenol intermediate is then reacted with naphthylsulfonyl chloride in the presence of a base like pyridine to form the naphthylsulfonyl derivative.
Formation of the Prolinamide Moiety: The final step involves the reaction of the naphthylsulfonyl derivative with proline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and naphthyl positions, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-benzylphenoxy)ethyl]-1-(2-naphthylsulfonyl)glycinamide: Similar structure but with a glycine moiety instead of proline.
N-[2-(2-benzylphenoxy)ethyl]-1-(2-naphthylsulfonyl)alaninamide: Similar structure but with an alanine moiety instead of proline.
Uniqueness
N-[2-(2-benzylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide is unique due to the presence of the proline moiety, which may impart specific conformational and steric properties
Properties
IUPAC Name |
N-[2-(2-benzylphenoxy)ethyl]-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4S/c33-30(31-18-20-36-29-15-7-6-13-26(29)21-23-9-2-1-3-10-23)28-14-8-19-32(28)37(34,35)27-17-16-24-11-4-5-12-25(24)22-27/h1-7,9-13,15-17,22,28H,8,14,18-21H2,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXZGYDPTHRUCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCCOC4=CC=CC=C4CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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